N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE typically involves the condensation of 4-methoxyaniline with a benzothiophene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE include other benzothiophene derivatives and furamide compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE apart is its specific combination of functional groups and structural features, which may confer unique properties and applications not found in other similar compounds.
Properties
Molecular Formula |
C21H15NO4S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15NO4S/c1-25-15-10-8-14(9-11-15)22(21(24)17-6-4-12-26-17)13-19-20(23)16-5-2-3-7-18(16)27-19/h2-13H,1H3/b19-13- |
InChI Key |
XQYBXLJVLRGGQX-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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